molecular formula C5H9NO B084638 2-Ethoxypropionitrile CAS No. 14631-45-9

2-Ethoxypropionitrile

Cat. No.: B084638
CAS No.: 14631-45-9
M. Wt: 99.13 g/mol
InChI Key: SNJNVEVAILOJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxypropionitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of an ethoxy group attached to a propanenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxypropionitrile can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ethanol to form ethyl hydrocyanate, which is then reacted with methyl iodide in the presence of ammonium sulfate and ethanol as a solvent . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypropionitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Ethoxypropionitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethoxypropionitrile involves its reactivity towards nucleophiles, making it valuable in organic synthesis. At the molecular level, it acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This reactivity is crucial for its involvement in polymerization reactions and the formation of carbon-carbon and carbon-oxygen bonds .

Comparison with Similar Compounds

  • 2-Methoxypropanenitrile
  • 2-Propoxypropanenitrile
  • 2-Butoxypropanenitrile

Comparison: 2-Ethoxypropionitrile is unique due to its specific ethoxy group, which influences its reactivity and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the nature of the alkoxy group attached to the nitrile backbone .

Biological Activity

2-Ethoxypropionitrile is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound (C5_5H9_9NO) is an organic compound characterized by its ethoxy and nitrile functional groups. It can be synthesized through various methods, including the reaction of ethyl bromopropionate with sodium cyanide under basic conditions. The synthesis pathway typically involves the following steps:

  • Formation of Ethyl Bromopropionate : Ethyl bromide reacts with propionic acid.
  • Nitrilation : The obtained ethyl bromopropionate is treated with sodium cyanide to introduce the nitrile group.

This compound has been studied for its potential applications in drug development due to its diverse biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. A comparative study showed that the antioxidant activity of this compound was superior to that of butylated hydroxytoluene (BHT), a common antioxidant used in food preservation .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. In studies assessing its activity against various bacterial strains, it demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic effects on cancer cell lines. In one study, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests a potential role as an anticancer agent, warranting further exploration in clinical settings .

Study 1: Antioxidant Efficacy

A study published in Industrial & Engineering Chemistry Research evaluated the antioxidant capacity of various compounds, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in cellular models, highlighting its therapeutic potential .

Study 2: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that concentrations as low as 50 µg/mL were sufficient to inhibit bacterial growth effectively .

Summary Table of Biological Activities

Activity Effectiveness Mechanism
AntioxidantHighFree radical scavenging
AntimicrobialModerateDisruption of cell membranes
CytotoxicityHighInduction of apoptosis via caspase activation

Properties

IUPAC Name

2-ethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-7-5(2)4-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJNVEVAILOJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026535
Record name 2-Ethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-45-9
Record name 2-Ethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxypropionitrile
Reactant of Route 2
2-Ethoxypropionitrile
Reactant of Route 3
Reactant of Route 3
2-Ethoxypropionitrile
Reactant of Route 4
Reactant of Route 4
2-Ethoxypropionitrile
Reactant of Route 5
2-Ethoxypropionitrile
Reactant of Route 6
Reactant of Route 6
2-Ethoxypropionitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.